![molecular formula C16H10F6O3 B3042468 4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 623578-58-5](/img/structure/B3042468.png)
4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Overview
Description
The compound is a derivative of thiourea, which is a molecule that has been extensively used in organic chemistry as an organocatalyst . It contains the 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been synthesized by reacting 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate .Molecular Structure Analysis
The compound likely contains a thiourea core, which is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Biochemical Pathways
It is known that similar compounds are used extensively in promoting organic transformations . The exact pathways and their downstream effects would depend on the specific reactions being catalyzed.
Result of Action
Similar compounds are known to play a very important role in the development of h-bond organocatalysts . They are used extensively in promoting organic transformations .
Advantages and Limitations for Lab Experiments
4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and purity. It also exhibits potent activity against cancer cells and has potential applications in various fields. However, there are some limitations to its use. The compound has poor solubility in water, which may limit its bioavailability and effectiveness in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects in vivo. Finally, the development of this compound-based sensors for detecting metal ions in biological and environmental samples is an area of interest for materials science research.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential as an anti-inflammatory and antioxidant agent. In addition, this compound has been investigated for its use as a sensor for detecting metal ions in biological and environmental samples.
Safety and Hazards
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)8-4-7(5-9(6-8)16(20,21)22)10-2-1-3-11-12(10)14(24)25-13(11)23/h1-2,4-6,10-12H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSAROVLKPMLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C2C1C(=O)OC2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




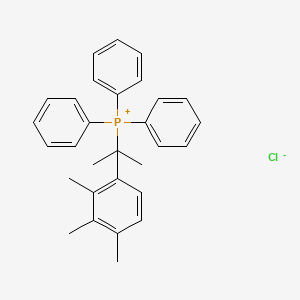
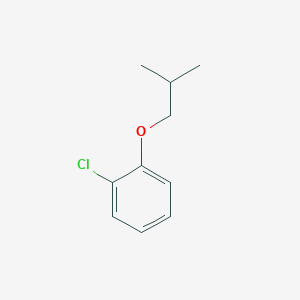
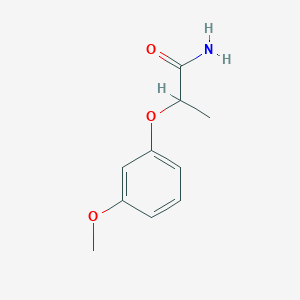
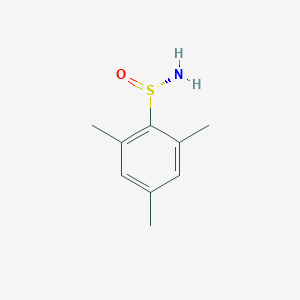
![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)
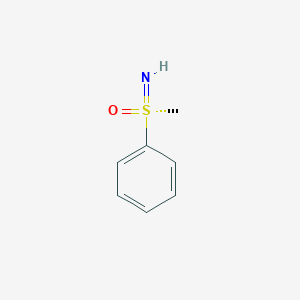
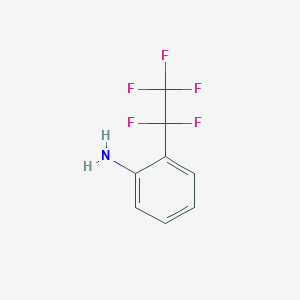
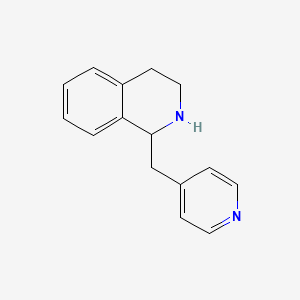
![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)
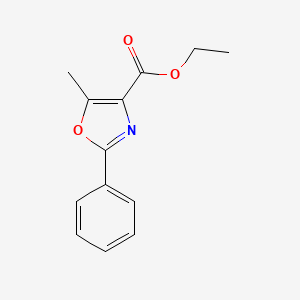

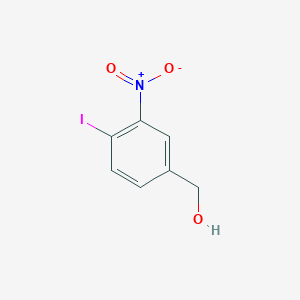
![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)